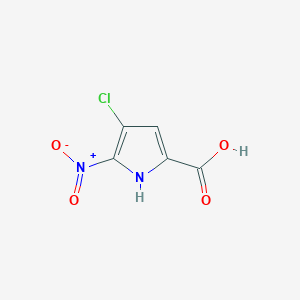

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid

Beschreibung

4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1118787-10-2, molecular formula C₅H₃ClN₂O₄, molecular weight 190.54 g/mol) is a halogenated nitro-pyrrole derivative with significant synthetic and pharmacological relevance . Its structure features a pyrrole core substituted with a chlorine atom at position 4, a nitro group at position 5, and a carboxylic acid at position 2. This compound serves as a critical building block in medicinal chemistry, exemplified by its use in synthesizing antitrypanosomal agents targeting human African trypanosomiasis .

Synthetic routes often involve multi-step halogenation and nitration processes. For instance, brominated analogs like ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate are synthesized via bromination with N-bromosuccinimide (NBS), nitration with fuming HNO₃, and subsequent ester hydrolysis, achieving yields up to 64% . The chlorine substituent in the target compound is typically introduced using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions .

Eigenschaften

IUPAC Name |

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4/c6-2-1-3(5(9)10)7-4(2)8(11)12/h1,7H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHFMJNZRSMDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252706 | |

| Record name | 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-10-2 | |

| Record name | 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the use of gold(I) catalysis to enable the efficient synthesis of N-protected pyrroles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid is being investigated for its potential antimicrobial properties. Research indicates that pyrrole derivatives exhibit activity against various microorganisms, including bacteria and fungi. For example, compounds related to this structure have shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans at specific concentrations .

Case Study Example :

A study demonstrated the synthesis of pyrrole derivatives and their subsequent evaluation against microbial strains. The results indicated that modifications to the pyrrole ring, including the introduction of nitro and chloro groups, significantly enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics .

Agricultural Chemistry

The compound's structure suggests potential applications in agrochemicals, particularly as a fungicide or herbicide. The introduction of halogen and nitro groups in pyrrole derivatives often correlates with increased biological activity.

Data Table: Antifungal Activity of Pyrrole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | Penicillium chrysogenum | 20 µg/mL |

| 3-(2-nitrophenyl)-5-methylpyrrole | Candida albicans | 15 µg/mL |

This table summarizes findings from various studies indicating the antifungal properties of related compounds, emphasizing the potential utility of 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid in agricultural applications .

Material Science

The compound can serve as a precursor for synthesizing advanced materials, particularly in polymer chemistry. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Example Application :

Research has indicated that integrating nitro-substituted pyrroles into polymer chains can improve the conductivity and thermal properties of the resultant materials, making them suitable for electronic applications .

Wirkmechanismus

The mechanism of action of 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Halogen and Nitro Group Modifications

Ethyl 5-Nitro-1H-Pyrrole-2-Carboxylate (CAS 13138-72-2)

Methyl 4-Chloro-5-Nitro-1H-Pyrrole-2-Carboxylate (CAS 13138-75-5)

- Ethyl 4-Bromo-5-Nitro-1H-Pyrrole-2-Carboxylate Synthesis: Bromination with NBS, nitration with HNO₃, and esterification . Key Difference: Bromine replaces chlorine.

Positional Isomerism and Functional Group Variations

4-Chloro-5-Methyl-1H-Pyrrole-2-Carboxylic Acid

- Synthesis: Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS .

- Key Difference: Nitro group replaced with methyl.

- Impact: Reduced electrophilicity and reactivity due to the absence of the electron-withdrawing nitro group; may decrease biological activity in nitro-dependent mechanisms .

- 5-Nitro-1H-Pyrrole-2-Carboxylic Acid (CAS 26893-68-5) Similarity: 0.92 . Key Difference: Lacks chlorine at position 3.

Physicochemical Properties

| Property | Target Compound | Ethyl 5-Nitro Derivative | 5-Nitro-1H-Pyrrole-2-Carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 190.54 | 198.59 | 177.09 |

| Key Functional Groups | -COOH, -NO₂, Cl | -COOEt, -NO₂ | -COOH, -NO₂ |

| Calculated PSA (Ų) | 94.7 | 82.4 | 89.1 |

| Bioavailability | Moderate | High (lipophilic) | Low (polar) |

PSA: Polar Surface Area; Data inferred from structural analogs

Biologische Aktivität

4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a nitro group and a carboxylic acid functional group, making it a versatile precursor for various bioactive molecules.

The molecular formula of 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid is CHClNO, with a molecular weight of 190.54 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 190.54 g/mol |

| Structure | Chemical Structure |

The biological activity of 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that participate in cellular processes, while the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. It has been investigated as a potential therapeutic agent against various pathogens and cancer cell lines.

Case Studies

- Antimicrobial Activity : The compound has shown effectiveness against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL, indicating strong antibacterial properties .

- Anticancer Activity : In studies involving cancer cell lines, derivatives of pyrrole compounds similar to 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid have demonstrated the ability to inhibit growth in colon cancer cell lines (GI50 approximately 1.0–1.6 × 10 M) .

Table 2: Biological Activities

| Activity Type | Test Organism / Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 1 μg/mL |

| Anticancer | Colon Cancer Cell Lines | GI50 = 1.0–1.6 × 10 M |

Synthesis and Derivatives

4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid serves as a precursor in the synthesis of various biologically active derivatives, enhancing its utility in drug development. Its ability to undergo chemical transformations such as oxidation and reduction allows for the creation of compounds with tailored biological activities .

Synthetic Pathways

The synthesis typically involves:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Q & A

Q. What experimental and computational approaches are suitable for studying the compound’s stability under extreme pH or temperature conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Computational molecular dynamics (MD) simulations predict bond dissociation energies, focusing on the nitro-chloro moiety’s susceptibility to hydrolysis .

Q. How can researchers integrate crystallographic data with spectroscopic results to refine the compound’s electronic structure model?

- Methodological Answer : Overlay XRD-derived bond lengths/angles with DFT-optimized geometries to validate computational models. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions affecting spectral properties .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. Catalytic methods using enzyme mimics (e.g., porphyrin complexes) reduce heavy metal waste. Microwave-assisted synthesis shortens reaction times and energy use .

Q. How do steric and electronic effects of the nitro and chloro groups influence the compound’s potential as a pharmacophore?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing nitro with cyano). Use molecular docking (AutoDock Vina) to assess binding affinity against target proteins. Electrostatic potential maps (MEPs) highlight regions for hydrogen bonding or hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.